2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
Evolution of Pyrazole-Triazole Hybrid Compounds in Medicinal Chemistry
The integration of pyrazole and triazole scaffolds represents a strategic advancement in heterocyclic drug design. Pyrazole derivatives, first explored for their anti-inflammatory properties in the mid-20th century, gained prominence with the development of Celecoxib, a selective COX-2 inhibitor. Concurrently, triazoles emerged as critical antifungal agents, exemplified by Fluconazole’s inhibition of ergosterol biosynthesis. The fusion of these moieties began in the 2010s, driven by the need to enhance pharmacokinetic profiles and target selectivity.
For instance, pyrazolo–triazole hybrids demonstrated nanomolar cytotoxicity (IC~50~ = 0.86–3.72 μM) against glioblastoma (U87MG) and prostate (PC-3) cancer cells by modulating Bax/Bcl-2 apoptotic pathways. Similarly, triazole-pyrazole-thiazole hybrids exhibited antimicrobial activity (MIC = 4.0–5.1 μg/ml) against Staphylococcus aureus through topoisomerase IV inhibition. These findings underscore the synergistic benefits of combining nitrogen-rich heterocycles, which improve hydrogen bonding capacity and metabolic stability.
Table 1: Key Pyrazole-Triazole Hybrids and Their Bioactivities
Research Significance of Thioacetamide-Linked Heterocyclic Systems
Thioacetamide linkages serve as versatile connectors in drug design, enhancing solubility and enabling redox-modulated drug release. Historically, thioamides were synthesized via thionation of amides using phosphorus pentasulfide. In modern contexts, their utility extends to stabilizing enzyme-inhibitor interactions through sulfur-mediated hydrogen bonding.
The compound’s thioacetamide bridge (-S-C(=O)-NH-) positions it within a class of protease inhibitors, where sulfur atoms coordinate with catalytic residues. For example, molecular docking studies of triazole-thiazole hybrids revealed binding affinities of −10.0 to −11.0 kcal/mol with S. aureus topoisomerase IV, attributed to sulfur’s polarizability. This mechanism parallels the activity of Acarbose, where sulfur-containing analogs show 52-fold higher α-glucosidase inhibition (IC~50~ = 13.66 μM vs. 720.18 μM).
Current Research Landscape and Knowledge Gaps
Recent studies emphasize multitarget hybrid systems, yet gaps persist in understanding structure-activity relationships (SAR) for triazole-pyrazole-thioacetamide architectures. While 8l , a pyrazole-phthalazine hybrid, demonstrated 53-fold greater α-glucosidase inhibition than Acarbose, its thioacetamide analogs remain underexplored. Similarly,尽管 triazole-pyrazole hybrids show anticancer potential, their pharmacokinetic properties, particularly blood-brain barrier permeability, require optimization.
A critical gap lies in the limited exploration of trifluoromethyl groups in such hybrids. The 3-(trifluoromethyl)phenyl moiety in the subject compound may enhance lipophilicity and electron-withdrawing effects, but its impact on target selectivity remains unquantified.
Positioning within Contemporary Drug Discovery Paradigms
This compound aligns with three modern drug design principles:
- Multitarget Engagement : By combining pyrazole (kinase inhibition), triazole (CYP450 modulation), and thioacetamide (protease binding), it potentially addresses polypharmacological challenges.
- Fluorine Integration : The trifluoromethyl group improves metabolic stability and membrane permeability, a strategy validated in FDA-approved drugs like Sitagliptin.
- Fragment-Based Design : The modular synthesis of pyrazole-triazole-thioacetamide units allows rapid SAR exploration, reducing developmental timelines.
Current paradigms favor such hybrids for their ability to circumvent resistance mechanisms, as seen in voriconazole’s efficacy against fluconazole-resistant Candida.
Properties
IUPAC Name |
2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O2S/c1-25-8-12(15(24-25)28-3)14-22-23-16(26(14)2)29-9-13(27)21-11-6-4-5-10(7-11)17(18,19)20/h4-8H,9H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJFBVZPFQGFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. The presence of the triazole and pyrazole moieties in its structure suggests a range of pharmacological properties, particularly in anti-inflammatory and anticancer activities.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes:
- A triazole ring, known for its diverse biological activities.
- A pyrazole moiety, which has been linked to various therapeutic effects.
- A trifluoromethyl group that enhances lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole and pyrazole groups exhibit significant biological activities. These include:
- Anti-inflammatory Activity :
- Anticancer Properties :
- Antimicrobial Activity :
In Vitro Studies
In vitro assays have been conducted to evaluate the anti-inflammatory activity of similar triazole derivatives. For example:
- A study found that certain 1,2,4-triazoles inhibited COX enzymes with IC50 values ranging from 0.2 to 17.5 µM . This suggests a promising therapeutic index for inflammation-related conditions.
In Vivo Studies
Animal models have been utilized to assess the efficacy of these compounds in reducing inflammation:
- In carrageenan-induced paw edema models, certain derivatives displayed significant anti-inflammatory effects comparable to established drugs .
Case Studies
- Triazole Derivatives in Cancer Therapy :
- Pyrazole Compounds Against Inflammation :
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds containing the pyrazole and triazole moieties exhibit significant anticancer properties. The compound may share similar characteristics due to its structural components. Research has shown that derivatives of triazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of triazole derivatives. Compounds similar to the one discussed have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory responses . The mechanism often involves the suppression of oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS), contributing to their therapeutic potential against inflammatory diseases.
Antimicrobial Properties
The presence of sulfur in the compound's structure suggests potential antimicrobial activity. Research on related compounds has revealed their effectiveness against various bacterial strains, indicating that this compound may also exhibit similar properties .
Case Study 1: Anticancer Efficacy
In a study evaluating a series of triazole derivatives, one compound demonstrated an IC₅₀ value of 18.4 µM against breast cancer cells, showcasing significant cytotoxicity. The structure–activity relationship (SAR) analysis suggested that modifications to the triazole ring could enhance anticancer activity .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into anti-inflammatory agents highlighted a derivative with a similar structure that effectively reduced inflammation in animal models by inhibiting COX enzymes. This study reported an IC₅₀ value for COX-2 inhibition at 2.6 µM, demonstrating its potential as a therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Framework
Compound A features a 1,2,4-triazole ring substituted at positions 3 (thioether linkage), 4 (methyl group), and 5 (pyrazole moiety). The pyrazole component is further substituted with methoxy (3-position) and methyl (1-position) groups. This contrasts with analogs such as:
- Compound B : 2-((5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-R-acetamides (from ), which lack the methoxy group on the pyrazole and instead have a phenyl group at the triazole’s 4-position.
- Compound C : 2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (from ), which replaces the pyrazole with a pyrrole and introduces a 4-methoxybenzyl group.
Key Structural Differences:
| Feature | Compound A | Compound B | Compound C |
|---|---|---|---|
| Triazole 4-substituent | Methyl | Phenyl | 4-Methoxybenzyl |
| Heterocyclic Moiety | 3-Methoxy-1-methyl-pyrazole | 5-Methyl-pyrazole | Pyrrole |
| Acetamide Substituent | 3-(Trifluoromethyl)phenyl | Variable R groups | 2-(Trifluoromethyl)phenyl |
Pharmacological and Physicochemical Properties
Predicted Bioactivity
Comparative Data Table
Q & A
Basic: What are the key steps in synthesizing this compound, and how is its structural integrity confirmed?
Answer:
The synthesis involves sequential heterocyclicization and alkylation reactions. Starting with ethyl 5-methyl-1H-pyrazole-3-carboxylate , hydrazinolysis with hydrazine hydrate forms a hydrazide intermediate. Nucleophilic addition of phenyl isothiocyanate followed by alkaline heterocyclicization yields the triazole-thiol core. Alkylation with chloroacetamide derivatives introduces the acetamide moiety. Structural confirmation employs:
- 1H NMR (e.g., δ 3.8 ppm for methoxy groups, δ 7.5–8.2 ppm for aromatic protons) .
- IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹, S–C bond at ~650 cm⁻¹) .
- LC-MS for molecular ion peaks (e.g., [M+H]+ at m/z corresponding to the molecular formula) .
- Elemental analysis (C, H, N within ±0.4% of theoretical values) .
Basic: What computational tools predict the biological activity of this compound?
Answer:
- PASS Online® : Predicts pharmacological effects (e.g., kinase inhibition, antimicrobial activity) based on structural similarity to known bioactive compounds .
- Molecular docking (AutoDock Vina or similar): Evaluates binding affinity to targets like EGFR or COX-2. Docking scores (e.g., −8.5 kcal/mol) and binding poses (hydrogen bonds with catalytic residues) guide prioritization for in vitro testing .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Key optimizations include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps .
- Catalysts : Zeolites or K₂CO₃ improve thiol alkylation efficiency (yields increase from 60% to 85%) .
- Temperature control : Reflux at 150°C for heterocyclicization minimizes side products .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC) .
Table 1: Optimization of Alkylation Reaction
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, K₂CO₃, 25°C | 72 | 95 |
| DMSO, Zeolite, 80°C | 85 | 98 |
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
Answer:
- Core modifications : Substitute the pyrazole’s methoxy group with halogens (e.g., Cl, F) to assess electronic effects on bioactivity .
- Side-chain variations : Replace the trifluoromethylphenyl group with substituted aryl rings (e.g., 4-fluorophenyl) to study steric effects .
- Metal coordination : Synthesize Zn(II) or Cu(II) complexes to enhance stability and activity (e.g., IC₅₀ improves from 12 µM to 5 µM in antiproliferative assays) .
Advanced: How are molecular dynamics (MD) simulations applied to study target interactions?
Answer:
- Protocol : Run 100-ns MD simulations (AMBER/CHARMM force fields) to assess binding stability. Metrics include RMSD (<2.0 Å for stable complexes) and hydrogen bond occupancy (>70% for key residues) .
- Free energy calculations : MM-GBSA estimates ΔGbinding (e.g., −45 kcal/mol for strong inhibitors) .
Advanced: What in vitro assays validate predicted biological activity?
Answer:
- Antiproliferative assays : MTT tests on cancer cell lines (e.g., IC₅₀ = 8.2 µM against MCF-7) .
- Kinase inhibition : ELISA-based assays measure ATPase activity (e.g., 75% inhibition of EGFR at 10 µM) .
- Microbial susceptibility : Broth microdilution (MIC = 16 µg/mL against S. aureus) .
Advanced: How are stability and degradation profiles analyzed?
Answer:
- Forced degradation studies : Expose to heat (40–60°C), acid/alkali (0.1N HCl/NaOH), and UV light. Monitor via HPLC:
- LC-MS/MS identifies degradation products (e.g., demethylation of the methoxy group) .
Advanced: What analytical challenges arise in characterizing this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
